
MRTX1133 (formic)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MRTX1133 (formic) is a compound. It is known to prevent SOS1-catalyzed nucleotide exchange and/or formation of the KRASG12D/GTP/RAF1 complex, thereby inhibiting mutant KRAS-dependent signal transduction[“].
In the context of cancer research, MRTX1133 has shown potent in vitro and in vivo antitumor efficacy against KRAS G12D-mutant cancer cells[“]. Specifically, it has been studied in relation to pancreatic ductal adenocarcinoma (PDAC), a type of cancer that is often driven by the KRAS G12D mutation[“].
Mécanisme D'action
MRTX1133 (MRTX1133 (formic)) is a non-covalent inhibitor. It prevents SOS1-catalyzed nucleotide exchange and/or formation of the KRASG12D/GTP/RAF1 complex, thereby inhibiting mutant KRAS-dependent signal transduction[“][“].
Target of Action MRTX1133 (MRTX1133 (formic)) is a potent and selective inhibitor of the KRAS G12D protein. KRAS G12D is a common oncogenic mutation, especially prevalent in certain types of cancer such as pancreatic ductal adenocarcinoma (PDAC)[“].
Mode of Action MRTX1133 (MRTX1133 (formic)) interacts with the KRAS G12D protein in both its active and inactive states[“]. It prevents SOS1-catalyzed nucleotide exchange and/or formation of the KRASG12D/GTP/RAF1 complex[“]. This inhibits mutant KRAS-dependent signal transduction. The binding of MRTX1133 to KRAS G12D stabilizes the protein into different conformations. Specifically, MRTX1133 and its analogs were found to form hydrogen bonds with Gly60, stabilizing the switch II region and leaving the switch I region in a dynamically inactive conformation[“].
Result of Action The action of MRTX1133 leads to the inhibition of KRAS G12D mutant tumor cells[“]. This results in potent in vitro and in vivo antitumor efficacy against KRAS G12D-mutant cancer cells[“]. For instance, in the context of PDAC, a type of cancer often driven by the KRAS G12D mutation, MRTX1133 has shown significant promise.
Biochemical Properties
Cellular Effects
MRTX1133 (MRTX1133 (formic)) has demonstrated potent in vitro and in vivo antitumor efficacy against KRAS G12D-mutant cancer cells[“]. It has shown to shrink tumors or halt their growth in several mouse models of human pancreatic cancer with KRAS G12D mutations. Moreover, MRTX1133 (MRTX1133 (formic)) potently inhibits KRAS signaling in KRASG12D-mutant cell lines[“].
Molecular Mechanism
MRTX1133 (MRTX1133 (formic)) targets the KRAS G12D protein in both active and inactive states[“]. It selectively inhibits KRAS G12D mutant, but not KRAS wild-type, tumor cells. The binding mechanism of MRTX1133 with KRAS G12D, especially how MRTX1133 could bind the active state KRAS G12D without triggering the active function of KRAS G12D, has been studied using a combination of all-atom molecular dynamics simulations and Markov state model (MSM)6. The stationary probabilities derived from MSM show that MRTX1133 and its analogs can stabilize the inactive or active states of KRAS G12D into different conformations[“].
Time Effect
MRTX1133 (MRTX1133 (formic)) has demonstrated strong inhibition of KRAS G12D tumor progression over time[“]. It reduced the percentage of regulatory T cells and downregulated the expression of PD-1 on CD4+ and CD8+ T cells infiltrating in lung cancers. The expression of other immune checkpoint molecules remained high after MRTX1133 administration[“].
Applications De Recherche Scientifique
Treatment of Advanced Solid Tumors
MRTX1133 (MRTX1133 (formic)) is currently being evaluated in a Phase 1/2 clinical trial for the treatment of patients with advanced solid tumors harboring a KRAS G12D mutation. The trial aims to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity of MRTX1133[“].
Inhibition of KRASG12D Signaling
MRTX1133 (MRTX1133 (formic)) has been identified as a potent, selective inhibitor of KRASG12D. This small molecule inhibitor has been shown to suppress KRASG12D signaling in cells and in vivo[“].
Combination Therapy with Tumor Treating Fields (TTFields)
Research has shown that co-treatment with MRTX1133 (MRTX1133 (formic)) and TTFields results in synergistic up-regulation of cleaved PARP in KRAS G12D and unexpectedly in KRAS G12V as well[“]. This suggests that the combination of MRTX1133 and TTFields could potentially enhance the effects of MRTX1133 in pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC)[“].
Potential Treatment for Pancreatic Cancer
MRTX1133 (MRTX1133 (formic)) has shown promising results in preclinical studies, suggesting potential for use in treating pancreatic cancer[“]. The KRAS G12D mutation subtype is present in more than 40% of pancreatic ductal adenocarcinoma (PDAC), and MRTX1133 (MRTX1133 (formic)) has demonstrated potent in vitro and in vivo antitumor efficacy against KRAS G12D-mutant cancer cells[“].
Potential Treatment for Colorectal Cancer
MRTX1133 (MRTX1133 (formic)) has also shown potential for use in treating colorectal cancer (CRC). The combination of MRTX1133 and TTFields has shown synergistic effects in both KRAS G12D and G12V cell lines, suggesting potential benefits for other KRAS mutation subtypes as well[“].
Drug-Drug Interaction Studies
MRTX1133 (MRTX1133 (formic)) has a favorable predicted human half-life and low risk for drug-drug interactions. This makes it a suitable candidate for combination therapies and allows for the exploration of its use with other treatments[“].
Propriétés
IUPAC Name |
4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol;formic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31F3N6O2.CH2O2/c1-2-23-26(35)7-4-18-10-22(43)11-24(27(18)23)29-28(36)30-25(13-37-29)31(41-15-20-5-6-21(16-41)38-20)40-32(39-30)44-17-33-8-3-9-42(33)14-19(34)12-33;2-1-3/h1,4,7,10-11,13,19-21,38,43H,3,5-6,8-9,12,14-17H2;1H,(H,2,3)/t19-,20?,21?,33+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXZKMLCWMNWMQ-QKVCRSTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)O)F.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OC[C@@]78CCCN7C[C@@H](C8)F)O)F.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33F3N6O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

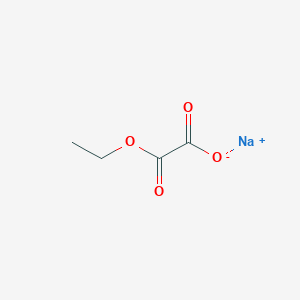
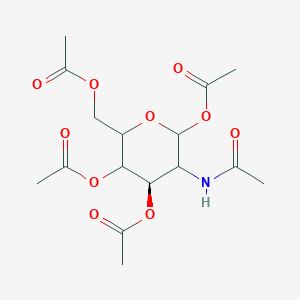
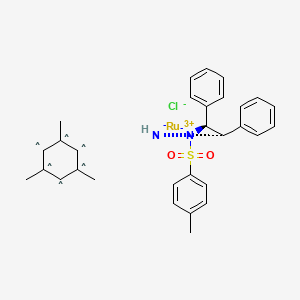
![[S(R)]-N-[(S)-[4-(1,1-Dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8256496.png)
![[S(R)]-N-[(1S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B8256498.png)
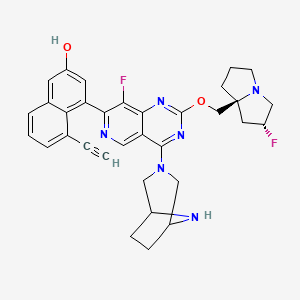
![Tert-butyl 3-(2,7-dichloro-8-fluoropyrido[4,3-D]pyrimidin-4-YL)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8256508.png)

![ethyl 3-[[2-[[4-[(Z)-N'-methoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8256525.png)
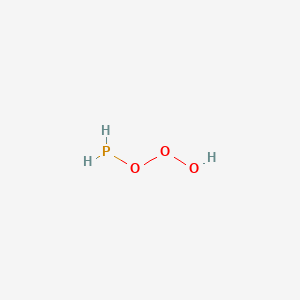
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[[(2S)-2-[[(2R)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]methylsulfanyl]hexanoyl-methylamino]propanoate](/img/structure/B8256542.png)
![Acetic acid;2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B8256564.png)
![[(1R,2S,3R,5R,6R,8S)-3-[(3R,4S,5S,6R)-6-(benzoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B8256581.png)
![methyl 6-[3-ethenyl-4-(2-hydroxyethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B8256586.png)